6,7-Difluoro-1-methyl-1,3-benzimidazole is a heterocyclic compound characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. Its molecular formula is , indicating the presence of fluorine atoms that can significantly influence its chemical properties and biological activities. This compound is part of a broader class of benzimidazole derivatives, which are known for their diverse pharmacological profiles.
The compound is synthesized through various chemical methods, often involving the modification of existing benzimidazole structures. Research indicates that it can be derived from simpler precursors through reactions such as cyclization and substitution.
6,7-Difluoro-1-methyl-1,3-benzimidazole falls under the category of heterocyclic aromatic compounds. It is specifically classified as a benzimidazole, which consists of a fused benzene and imidazole ring system. The introduction of fluorine atoms at the 6th and 7th positions enhances its reactivity and stability compared to other derivatives.
The synthesis of 6,7-difluoro-1-methyl-1,3-benzimidazole typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Parameters such as temperature, reaction time, and choice of solvent can significantly affect the outcome. For example, using a continuous flow reactor can enhance reaction efficiency and scalability for industrial applications .
The molecular structure of 6,7-difluoro-1-methyl-1,3-benzimidazole features:
Key structural data includes:
6,7-Difluoro-1-methyl-1,3-benzimidazole can undergo several chemical reactions:
The choice of reagents and reaction conditions plays a crucial role in determining the products formed. For instance, halogenation reactions may require specific halogenating agents under controlled conditions to achieve desired substitution patterns .
The mechanism of action for 6,7-difluoro-1-methyl-1,3-benzimidazole relates to its interaction with biological targets:
Research into its precise mechanisms is ongoing, with studies focusing on its potential therapeutic applications .
Key chemical properties include:
Benzimidazole represents a privileged heterocyclic scaffold in medicinal chemistry, constituting the core structure of approximately 80% of pharmaceuticals. This bicyclic system, formed by fusion of a benzene ring with an imidazole ring, exhibits remarkable amphoteric properties—displaying both weakly basic (pKa ~5.6) and strongly acidic characteristics that facilitate salt formation and enhance pharmaceutical formulation versatility. The scaffold's bioisosteric flexibility allows it to mimic purine nucleobases, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions [2] [7]. This versatility underpins its presence in numerous clinically approved drugs spanning therapeutic areas from oncology to infectious diseases [7] [10].
Table 1: Clinically Significant Benzimidazole-Based Therapeutics
Drug Name | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Omeprazole | Antiulcerative | H⁺/K⁺ ATPase | Pyridine linkage, methoxybenzimidazole |
Albendazole | Anthelmintic | Tubulin polymerisation inhibitor | Carbamate at C2 position |
Candesartan | Antihypertensive | Angiotensin II receptor | Tetrazole-biphenyl linkage |
Maribavir | Antiviral (CMV) | UL97 protein kinase | 5,6-Dichloro substitution pattern |
Triclabendazole | Antifungal | Microtubule disruption | Chloro substitutions at C5 and C6 |
Recent structure-activity relationship (SAR) studies reveal that substitution patterns profoundly influence biological activity. Positions N1, C2, C5, and C6 represent critical modification sites: N1-alkylation enhances metabolic stability and membrane permeability; C2 modifications influence receptor binding affinity; C5/C6 substitutions modulate electronic properties and steric bulk [4] [10]. For instance, anti-inflammatory benzimidazoles with diarylamine at C2 and carboxamide at C3 demonstrate potent bradykinin receptor antagonism, while sulfonyl substituents at C5 enhance cannabinoid receptor affinity [4]. The scaffold's conformational rigidity provides entropic advantages during target binding, contributing to high-affinity interactions with enzymes and receptors [7].
Fluorine incorporation has become a cornerstone strategy in modern drug design, with fluorinated pharmaceuticals representing over 30% of recent drug approvals. The strategic introduction of fluorine atoms, particularly difluoromethyl groups, imparts unique physicochemical advantages: enhanced membrane permeability (logP increase of 0.3-0.5 units per fluorine), improved metabolic stability through blockade of oxidative metabolic sites, and modulation of pKa values that influence ionization states at physiological pH [8] [9]. Crucially, the CF₂H moiety exhibits exceptional hydrogen-bonding capabilities, acting as a bioisostere for hydroxyl, thiol, and amine groups while conferring superior lipophilicity [8].
Table 2: Physicochemical Impact of Fluorine Substitution on Benzimidazole Derivatives
Compound | logP | H-Bond Acidity (A) | Δδ(ppm)* | Metabolic Stability | Key Biological Effect |
---|---|---|---|---|---|
1-Methylbenzimidazole | 1.24 | 0.01 | 0.1 | Low (rapid oxidation) | Baseline activity |
5-Fluoro-1-methylbenzimidazole | 1.58 | 0.03 | 0.8 | Moderate | Improved membrane permeation |
6,7-Difluoro-1-methylbenzimidazole | 1.92 (calc) | 0.07 (calc) | 2.3 (calc) | High (predicted) | Enhanced target affinity |
1-(Difluoromethyl)benzimidazole | 2.15 | 0.12 | 3.1 | Very high | Optimal H-bond donation capacity |
*Δδ = δ(DMSO-d₆) - δ(CDCl₃); measure of hydrogen-bond donating ability [8]
The ortho-difluoro substitution pattern in 6,7-difluoro-1-methyl-1,3-benzimidazole induces profound electronic effects: fluorine's strong electron-withdrawing character creates a π-deficient aromatic system that enhances dipole moments and polar surface area, improving water solubility despite increased logP. This substitution simultaneously influences the conformational behavior of the methyl group at N1 through steric and electronic interactions. The hydrogen-bond acidity of the CF₂H group in fluorinated benzimidazoles (A > 0.05) significantly exceeds that of non-fluorinated analogs (A < 0.01), enabling favorable interactions with serine, tyrosine, and threonine residues in enzyme binding pockets [8]. For example, benzimidazoles with difluoromethoxy groups demonstrate enhanced COX-2 selectivity due to optimal positioning within the enzyme's hydrophobic pocket [4].
6,7-Difluoro-1-methyl-1,3-benzimidazole (Chemical Formula: C₈H₆F₂N₂; Molecular Weight: 168.15 g/mol) represents a structurally optimized benzimidazole derivative first reported in pharmaceutical screening libraries. Its synthetic accessibility involves condensation of 3,4-difluorobenzene-1,2-diamine with acetic acid derivatives under oxidative conditions, followed by N-methylation. The compound exists as a crystalline solid at room temperature, with commercial availability primarily through specialty chemical suppliers (e.g., Sigma-Aldrich, ClearSynth) targeting early-stage drug discovery researchers [1] [3] [5].
The distinct substitution pattern positions this compound at a strategic intersection of benzimidazole pharmacology and fluorine medicinal chemistry: the 6,7-difluoro arrangement maximizes electronic effects while the N1-methyl group prevents undesired metabolic N-hydroxylation. Despite these advantageous features, significant research gaps persist. Limited published data exist regarding its comprehensive pharmacological profiling, with no peer-reviewed studies specifically examining its receptor binding affinity, enzyme inhibition potential, or cellular activity. The absence of systematic SAR studies exploring modifications at other positions (C2, C4, C5) represents a critical knowledge barrier. Furthermore, its physicochemical characterization remains incomplete—experimental determination of logP, pKa, solubility, and stability under physiological conditions would substantially enhance predictive drug design applications [1] [3] [5].
Current research interest focuses on its potential as a versatile building block for: 1) TRPV1 antagonists for inflammatory pain management; 2) Kinase inhibitors targeting cancer pathways; and 3) Antimicrobial agents exploiting membrane disruption mechanisms. However, progression toward lead optimization requires extensive investigation of its metabolic stability, toxicophore potential, and in vivo pharmacokinetics—areas completely unexplored in the current literature [4] [7]. The compound exemplifies the broader challenge in fluorinated heterocycle research: promising physicochemical properties without corresponding biological validation.
Table 3: Key Commercial Sources and Properties of 6,7-Difluoro-1-methyl-1,3-benzimidazole
Property | Value | Source | Notes |
---|---|---|---|
CAS Registry Number | Not publicly assigned | Multiple | Research chemical status |
Purity | >95% (HPLC) | Sigma-Aldrich | Sold "AS-IS" for research |
Storage Conditions | 2-8°C (desiccated) | ClearSynth | Combustible acute toxic Cat.3 |
SMILES Notation | CN1C=NC2=CC=C(C(F)=C12)F | Sigma-Aldrich | Canonical representation |
InChI Key | PFYZSWKRVVPXTN-UHFFFAOYSA-N | Sigma-Aldrich | Unique identifier |
Country of Origin | India (primary manufacturing) | ClearSynth | Export to global markets |
Hazard Classification | Acute Tox. 3 Oral; Storage Class 6.1C | Sigma-Aldrich | Combustible acute toxic compound |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: